![molecular formula C23H20N2O3S2 B3312081 3-(ethylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide CAS No. 946289-71-0](/img/structure/B3312081.png)
3-(ethylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide
Übersicht
Beschreibung
The compound “3-(ethylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide” is a selective activator for TREK, against other two-pore domain K+ (K2P) channels . It has been reported to bind to the cryptic binding site formed by P1 and TM4 in TREK-1 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzamide core and various functional groups attached. The carboxyl group of the compound has been identified as a structural determinant for binding to TREK-1/2 .Wirkmechanismus
The mechanism of action of 3-(ethylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide involves the inhibition of protein-protein interactions (PPIs) involved in various diseases. This compound binds to the interface of the PPI and disrupts the interaction, leading to the modulation of downstream signaling pathways and biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer models, this compound induces apoptosis in cancer cells and inhibits tumor growth. In inflammation models, this compound suppresses pro-inflammatory cytokine production and reduces inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(ethylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide is its specificity for the target PPI, which reduces off-target effects and toxicity. Additionally, this compound has been shown to have good pharmacokinetic properties, including oral bioavailability and stability. However, one of the limitations of this compound is its low solubility, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 3-(ethylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide. One potential direction is the development of this compound as a therapeutic agent for cancer and inflammation. Another direction is the optimization of the synthesis and pharmacokinetic properties of this compound to improve its efficacy and safety. Additionally, the use of this compound as a chemical probe to study the PPIs involved in various diseases may provide new insights into disease mechanisms and potential therapeutic targets.
Wissenschaftliche Forschungsanwendungen
3-(ethylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. In cancer research, this compound has been shown to inhibit the PPI between MDM2 and p53, leading to the activation of the p53 tumor suppressor pathway and induction of apoptosis in cancer cells. In inflammation research, this compound has been shown to inhibit the PPI between IRAK4 and MyD88, leading to the suppression of pro-inflammatory cytokine production.
Eigenschaften
IUPAC Name |
3-ethylsulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-3-30(27,28)19-6-4-5-17(14-19)22(26)24-18-10-8-16(9-11-18)23-25-20-12-7-15(2)13-21(20)29-23/h4-14H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEWBGCETDIXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312004.png)
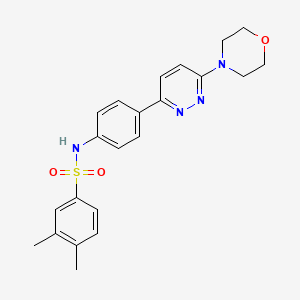
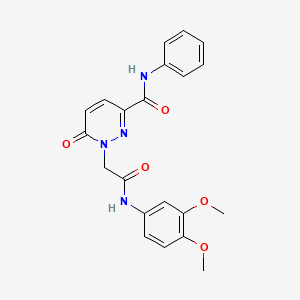
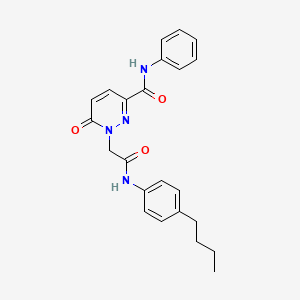
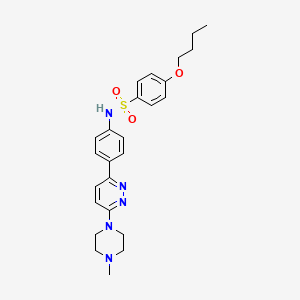


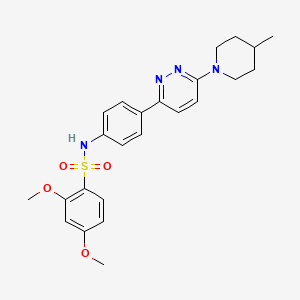
![4-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312052.png)
![4-methoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312055.png)
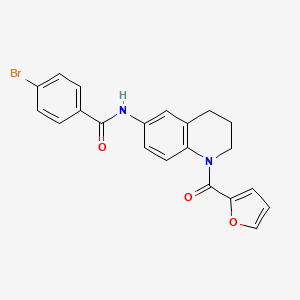
![2-[4-(4-Benzylbenzoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B3312063.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylsulfonamido)benzamide](/img/structure/B3312065.png)